molecular formula C10H17N B11976099 1-butyl-2,5-dimethyl-1H-pyrrole CAS No. 20282-40-0

1-butyl-2,5-dimethyl-1H-pyrrole

Cat. No.: B11976099
CAS No.: 20282-40-0
M. Wt: 151.25 g/mol
InChI Key: JGKOPBGMDUJNPF-UHFFFAOYSA-N
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Description

1-Butyl-2,5-dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound, with the molecular formula C10H17N, is characterized by the presence of butyl and dimethyl substituents on the pyrrole ring. Pyrroles are known for their biological and chemical significance, making them valuable in various fields of research and industry .

Preparation Methods

The synthesis of 1-butyl-2,5-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with butylamine under acidic conditions to form the desired pyrrole derivative. Another method includes the condensation of 2,5-dimethylfuran with butylamine in the presence of a catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

1-Butyl-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1-butyl-2,5-dimethylpyrrolidine.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 3 and 4 positions of the pyrrole ring.

Scientific Research Applications

1-Butyl-2,5-dimethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials.

    Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the therapeutic potential of pyrrole-based compounds in treating various diseases.

    Industry: This compound is used in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-butyl-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

1-Butyl-2,5-dimethyl-1H-pyrrole can be compared with other pyrrole derivatives such as:

    2,5-Dimethyl-1H-pyrrole: Lacks the butyl substituent, leading to different chemical and biological properties.

    1-Butyl-1H-pyrrole: Lacks the dimethyl substituents, affecting its reactivity and applications.

    1-Butyl-2,5-dimethyl-3,4-dihydro-1H-pyrrole: A reduced form with different chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

20282-40-0

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-butyl-2,5-dimethylpyrrole

InChI

InChI=1S/C10H17N/c1-4-5-8-11-9(2)6-7-10(11)3/h6-7H,4-5,8H2,1-3H3

InChI Key

JGKOPBGMDUJNPF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC=C1C)C

Origin of Product

United States

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